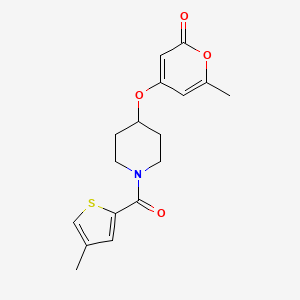

6-methyl-4-((1-(4-methylthiophene-2-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one

Beschreibung

Eigenschaften

IUPAC Name |

6-methyl-4-[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]oxypyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4S/c1-11-7-15(23-10-11)17(20)18-5-3-13(4-6-18)22-14-8-12(2)21-16(19)9-14/h7-10,13H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGWKRXQVPQPZNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=CC(=CS3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4-((1-(4-methylthiophene-2-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one typically involves multi-step organic reactions. The process begins with the preparation of the thiophene derivative, followed by the formation of the piperidine ring. The final step involves the coupling of these intermediates with the pyranone ring under specific reaction conditions, such as the use of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

6-methyl-4-((1-(4-methylthiophene-2-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

6-methyl-4-((1-(4-methylthiophene-2-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6-methyl-4-((1-(4-methylthiophene-2-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features and Molecular Properties

*Estimated based on structural analogs.

Impact of Acyl Substituents on Bioactivity

Thiophene/Thiazole Derivatives (e.g., ):

- Enhanced lipophilicity improves membrane permeability.

- Thiophene’s sulfur atom may participate in covalent interactions with biological targets.

- Example: Thiadiazole-containing analogs show antibacterial activity (MIC: 2–8 µg/mL against S. aureus) .

Pyridine Derivatives (e.g., ):

- Introduce basicity, enabling hydrogen bonding with enzymes (e.g., kinase inhibition IC50: ~50 nM in some studies).

- Trifluoromethyl Groups (e.g., ): Increase metabolic stability but reduce aqueous solubility (LogP increased by ~1.5 units compared to non-fluorinated analogs).

Physicochemical and Pharmacokinetic Properties

- LogP : Thiophene-containing analogs (e.g., target compound) have LogP ~2.8–3.5, favoring blood-brain barrier penetration .

- Solubility : Pyridine derivatives (e.g., ) show higher aqueous solubility (~15 mg/mL) due to polar N-heteroatoms.

- Metabolic Stability : Trifluoromethyl groups (e.g., ) reduce CYP450-mediated metabolism (t1/2 increased by 2x in microsomal assays).

Biologische Aktivität

The compound 6-methyl-4-((1-(4-methylthiophene-2-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one is a synthetic derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 357.46 g/mol. The structure features a pyranone core substituted with a piperidine moiety and a methylthiophene group, contributing to its unique biological profile.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 357.46 g/mol |

| Key Functional Groups | Pyranone, Piperidine, Thiophene |

Antimicrobial Activity

Recent studies have indicated that derivatives of compounds similar to 6-methyl-4-((1-(4-methylthiophene-2-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one exhibit significant antimicrobial properties. For example, compounds with similar structures have demonstrated inhibition against various bacterial strains, including E. coli and S. aureus . A study reported that certain derivatives showed inhibition percentages ranging from 50% to 94.5% against these pathogens at concentrations of 50 μg/mL .

Anticancer Properties

Research has also explored the anticancer potential of this compound. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of specific apoptotic pathways. For instance, a derivative was found to inhibit cell proliferation in breast cancer cells by inducing G1 phase arrest and promoting caspase-dependent apoptosis .

The biological activity of 6-methyl-4-((1-(4-methylthiophene-2-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one is believed to be mediated through multiple mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Receptor Interaction : It may interact with specific cellular receptors, modulating signaling pathways that lead to apoptosis or antimicrobial effects.

- Oxidative Stress Induction : The compound could induce oxidative stress in target cells, leading to cellular damage and death.

Study 1: Antimicrobial Efficacy

A study conducted on various synthesized derivatives of the compound found that those with thiophene substitutions exhibited enhanced antibacterial activity compared to their non-thiophene counterparts. The Minimum Inhibitory Concentration (MIC) values ranged from 25 µg/mL to 100 µg/mL against Gram-positive and Gram-negative bacteria .

Study 2: Anticancer Activity

In another investigation, the compound was tested on several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated that at concentrations of 10 µM, the compound significantly reduced cell viability by over 70% in MCF-7 cells after 48 hours of treatment .

Q & A

Q. How can researchers optimize the synthetic yield of 6-methyl-4-((1-(4-methylthiophene-2-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one?

- Methodological Answer : Optimization involves systematic variation of reaction parameters:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance nucleophilic substitution at the piperidin-4-yloxy group .

- Temperature control : Reactions typically proceed at 50–80°C to balance reaction rate and side-product formation .

- Catalysts : Base catalysts (e.g., NaOH) improve acyl transfer efficiency during thiophene-2-carbonyl coupling .

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) achieves >95% purity .

Q. What spectroscopic techniques are recommended for structural characterization?

- Methodological Answer :

- NMR : H and C NMR confirm the pyran-2-one core, methylthiophene substituents, and piperidinyloxy linkage. Key signals include δ 6.8–7.2 ppm (thiophene protons) and δ 170–175 ppm (pyran-2-one carbonyl) .

- IR : Absorbances at 1720 cm (lactone C=O) and 1650 cm (amide C=O from piperidine coupling) .

- Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H] at m/z 403.12) and fragmentation patterns .

Q. What are the common chemical reactions involving this compound?

- Methodological Answer :

- Oxidation : The pyran-2-one ring can be oxidized to a carboxylic acid derivative using KMnO in acidic conditions, modifying solubility for biological assays .

- Nucleophilic substitution : The piperidinyloxy group reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium derivatives .

- Hydrolysis : Under basic conditions (NaOH/EtOH), the lactone ring opens to form a carboxylate intermediate .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s regioselectivity in substitution reactions?

- Methodological Answer :

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) reveal higher electron density at the pyran-2-one oxygen, favoring electrophilic attacks at the 4-position .

- Steric effects : Bulky substituents on the piperidine ring direct reactions to the less hindered methylthiophene moiety .

- Experimental validation : Competitive reactions with isotopic labeling (e.g., O) track bond formation .

Q. How do researchers resolve contradictory data regarding reactivity under varying pH conditions?

- Methodological Answer :

- pH-dependent studies : Conduct kinetic assays in buffered solutions (pH 2–12) to map reaction rates. For example, lactone hydrolysis accelerates at pH > 10 .

- Controlled replication : Use standardized conditions (e.g., 25°C, 0.1 M buffer) to isolate pH effects from temperature or solvent variables .

- Analytical cross-validation : Compare HPLC, NMR, and mass data to confirm product identity across pH ranges .

Q. What strategies improve the compound’s stability in biological assays?

- Methodological Answer :

- Lyophilization : Freeze-drying in phosphate buffer (pH 7.4) preserves integrity for >6 months at -20°C .

- Prodrug design : Modify the lactone ring to a more stable ester derivative, which hydrolyzes in vivo .

- Encapsulation : Use liposomal carriers to shield reactive groups from enzymatic degradation .

Q. How can computational modeling predict the compound’s interaction with enzymatic targets?

- Methodological Answer :

- Molecular docking : Tools like AutoDock Vina simulate binding to targets (e.g., cytochrome P450 enzymes). Key residues (e.g., Arg-125) form hydrogen bonds with the pyran-2-one oxygen .

- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories to identify critical interactions .

- QSAR models : Correlate substituent electronegativity (e.g., methylthiophene) with inhibitory activity (IC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.